molecular formula C18H14F3N3O4S B1620979 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate CAS No. 217317-46-9

2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

Cat. No.: B1620979
CAS No.: 217317-46-9
M. Wt: 425.4 g/mol
InChI Key: QMHIOPHEOHWALD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 2-[(mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate follows IUPAC guidelines for heterocyclic zwitterionic compounds. The parent structure is a 1,3-benzothiazole ring system, modified by substituents and charge distribution. The IUPAC name reflects:

  • A benzothiazol-3-ium core, indicating a positively charged sulfur-containing heterocycle.
  • An olate counterion at position 3, denoting a deprotonated oxygen atom contributing to the zwitterionic character.
  • Substituents at positions 2, 5, and 7:
    • A mesitylamino carbonyl group (-N-(2,4,6-trimethylphenyl)carbamoyl) at position 2.
    • A trifluoromethyl (-CF₃) group at position 5.
    • A nitro (-NO₂) group at position 7.

The numbering prioritizes the benzothiazole ring, with the sulfur atom at position 1 and nitrogen at position 3. The "3-ium-3-olate" notation signifies intramolecular charge neutralization between the cationic benzothiazolium and anionic olate moieties.

Molecular Formula and Structural Isomerism Analysis

Molecular Formula

The compound has the formula C₁₈H₁₄F₃N₃O₄S , with a molecular weight of 425.38 g/mol . Key compositional features include:

Component Count Role
Benzothiazole core C₇H₃NS Aromatic heterocycle providing structural rigidity
Mesitylamino group C₉H₁₁N Bulky substituent influencing steric and electronic properties
Trifluoromethyl CF₃ Electron-withdrawing group modulating reactivity
Nitro group NO₂ Strong electron-withdrawing moiety affecting resonance stabilization

Structural Isomerism

  • Positional Isomerism : The nitro and trifluoromethyl groups’ positions (5 and 7) are fixed, but hypothetical isomers could arise if these groups occupy alternative sites on the benzothiazole ring.
  • Tautomerism : The zwitterionic form allows resonance between the benzothiazolium-olate and neutral forms, though the charged state dominates in crystalline phases.
  • Conformational Flexibility : The mesitylamino carbonyl group may exhibit restricted rotation due to steric hindrance from the 2,4,6-trimethylphenyl group, limiting conformational isomers.

Crystallographic Data and Solid-State Configuration

While direct crystallographic data for this compound remains unpublished, structural analogs and computational predictions provide insights:

Predicted Solid-State Features

  • Crystal System : Likely monoclinic or triclinic , common for zwitterionic heterocycles with bulky substituents.
  • Unit Cell Parameters :
    • a , b , c : Estimated 10–15 Å, influenced by mesityl group dimensions.
    • β : >90° due to asymmetric packing.
  • Intermolecular Interactions :
    • π-π Stacking : Benzothiazole and mesityl aromatic systems may align face-to-face.
    • Hydrogen Bonding : Between olate oxygen and nitro/carbonyl groups.
    • Van der Waals Forces : Dominated by CF₃ and methyl groups.

Comparative Analysis with Analogues

Benzothiazole derivatives (e.g., squarylium dyes) crystallize in layered arrangements with alternating hydrophilic (nitro, olate) and hydrophobic (trifluoromethyl, mesityl) regions. The trifluoromethyl group’s electronegativity may induce dipole-dipole interactions, while the mesityl group’s bulkiness creates voids, reducing crystal density.

Table: Hypothetical Crystallographic Parameters
Parameter Value Rationale
Space Group P2₁/c Common for zwitterionic compounds
Z (unit cell) 4 Typical for moderate-sized organic molecules
Density (g/cm³) 1.40–1.50 Aligns with molecular weight and packing efficiency

Further studies using single-crystal X-ray diffraction are needed to resolve precise atomic coordinates and thermal parameters.

Properties

IUPAC Name

7-nitro-3-oxido-5-(trifluoromethyl)-N-(2,4,6-trimethylphenyl)-1,3-benzothiazol-3-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-8-4-9(2)14(10(3)5-8)22-16(25)17-23(26)12-6-11(18(19,20)21)7-13(24(27)28)15(12)29-17/h4-7H,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHIOPHEOHWALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=[N+](C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381452
Record name 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217317-46-9
Record name 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate, also known by its CAS number 217317-46-9, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14F3N3O4S
  • Molecular Weight : 393.38 g/mol
  • CAS Number : 217317-46-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the benzothiazole moiety is known to enhance its affinity for certain enzymes and receptors, which may lead to inhibition or modulation of specific biological pathways.

Antiviral Activity

Recent studies have indicated that compounds with similar structural features exhibit antiviral properties. For instance, research has shown that certain benzothiazole derivatives can inhibit the main protease of SARS-CoV-2, thereby blocking viral replication . Although specific data on this compound is limited, the structural analogy suggests potential antiviral activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameTargetActivityReference
GRL-1720SARS-CoV-2 M proInhibitor (IC50: 0.32 μM)
Compound 5hSARS-CoV-2 M proInhibitor (K_i: 17.6 nM)
Mesitylamino DerivativeVarious EnzymesModulation/Inhibition

Case Studies

  • Antiviral Efficacy : A study investigated the efficacy of benzothiazole derivatives against SARS-CoV and found that certain compounds could significantly reduce viral load in infected cells. This suggests that this compound may exhibit similar effects due to its structural components .
  • Cytotoxicity Assessment : In assessing cytotoxic effects, related compounds were tested in various human cell lines. Notably, some derivatives displayed low cytotoxicity at concentrations effective for viral inhibition. This characteristic is crucial for therapeutic applications where minimizing side effects is essential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine): Key Differences: Trifluralin lacks the benzothiazole core and mesitylamino-carbonyl group. Instead, it is a nitrobenzene derivative with trifluoromethyl and dipropylamino groups. Its primary use is as a herbicide, acting via inhibition of microtubule formation . Reactivity: The absence of a zwitterionic system in trifluralin reduces its solubility in aqueous environments compared to the target compound.

Prodiamine (2,6-dinitro-N1,N1-dipropyl-4-(trifluoromethyl)-1,3-benzenediamine): Structural Similarities: Both compounds feature a trifluoromethyl group and nitro substituents.

Flupyrsulfuron (2-(((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylic acid): Functional Groups: Shares a trifluoromethyl group and sulfonylurea moiety, but the pyrimidine-pyridine backbone contrasts with the benzothiazole system. Applications: Flupyrsulfuron is a sulfonylurea herbicide targeting acetolactate synthase (ALS), highlighting the role of trifluoromethyl groups in enhancing herbicidal activity .

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Trifluralin Prodiamine
Molecular Weight ~450–500 g/mol (estimated) 335.3 g/mol 347.3 g/mol
Polarity High (zwitterionic) Low Moderate
Key Functional Groups Benzothiazole, CF₃, NO₂, Mesityl Nitrobenzene, CF₃, Dipropyl Benzenediamine, CF₃, Nitro

Crystallographic Considerations

While crystallographic data for the target compound are absent in the evidence, tools like SHELXL and ORTEP-3 (used for small-molecule refinement and graphical representation, respectively) are critical for analyzing such structures . The zwitterionic nature may lead to unique hydrogen-bonding patterns, as seen in other benzothiazoles, where graph-set analysis (as discussed by Bernstein et al.) could elucidate supramolecular interactions .

Preparation Methods

Nitration at Position 7

Nitration is performed after the benzothiazole core is stabilized by electron-withdrawing groups (e.g., trifluoromethyl). The nitro group is introduced using a mixed-acid system:

  • Conditions : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at -30°C.
  • Mechanism : Electrophilic aromatic substitution facilitated by the electron-deficient aromatic ring.

Critical parameters :

  • Temperature control (-30°C to 0°C) to prevent over-nitration.
  • Use of stoichiometric HNO₃ (2–3 equivalents) to ensure mono-nitration.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is often introduced early in the synthesis due to its stability under nitration conditions. Two primary methods are employed:

  • Friedel-Crafts Trifluoromethylation :
    • Reagent: Trifluoromethyl iodide (CF₃I) with a Lewis acid catalyst (e.g., AlCl₃).
    • Limitations: Poor regioselectivity in polycyclic systems.
  • Nucleophilic Trifluoromethylation :
    • Reagent: (Trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of fluoride ions.
    • Advantages: Higher compatibility with nitro groups.

Condensation with Mesitylamine

The mesitylamino-carbonyl group is introduced via amide coupling:

  • Activation of the carboxylic acid : Conversion to an acyl chloride using thionyl chloride (SOCl₂).
  • Coupling reaction : Reaction with mesitylamine (2,4,6-trimethylaniline) in dichloromethane (DCM) or tetrahydrofuran (THF).

Representative procedure :

The 2-carboxylic acid derivative of the benzothiazole (1.0 equiv) was treated with SOCl₂ (2.5 equiv) at 60°C for 2 hours. After removal of excess SOCl₂, mesitylamine (1.2 equiv) was added in THF, and the mixture stirred at room temperature for 12 hours. The product was isolated by filtration (yield: 72%).

Oxidation to the 3-Ium-3-Olate Structure

The final oxidation step generates the sulfone-like 3-ium-3-olate moiety:

  • Oxidizing agents : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous NaOH.
  • Conditions : Reflux for 4–6 hours, followed by neutralization and extraction.

Optimization and Reaction Conditions

Step Reagents/Conditions Yield Key Challenges
Benzothiazole formation CS₂, I₂, reflux 70–85% Purification of sulfur byproducts
Nitration HNO₃/H₂SO₄, -30°C 65–75% Regioselectivity
Trifluoromethylation TMSCF₃, KF 60–70% Competing side reactions
Amide coupling SOCl₂, mesitylamine 70–75% Moisture sensitivity
Oxidation H₂O₂, AcOH 80–85% Over-oxidation

Analytical Characterization

The final product is characterized by:

  • NMR spectroscopy :
    • ¹H NMR : Signals for mesityl methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 7.5–8.5 ppm).
    • ¹⁹F NMR : Singlet for CF₃ group (δ -60 to -65 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 425.38 (M+H⁺).
  • X-ray crystallography : Confirms the 3-ium-3-olate structure and substituent positions.

Applications and Derivatives

While direct applications of this compound are proprietary, its derivatives are explored for:

  • Pharmaceuticals : Kinase inhibitors and antimicrobial agents.
  • Materials science : Fluorinated liquid crystals and OLED components.

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate?

The compound is synthesized via nucleophilic substitution and condensation reactions. A typical procedure involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et3N) as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration to remove Et3N·HCl salts and column chromatography for purification .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

X-ray crystallography is critical for resolving its three-dimensional structure, particularly the arrangement of the mesitylamino and trifluoromethyl groups. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>19</sup>F NMR) is essential for confirming the presence of the trifluoromethyl group, while infrared (IR) spectroscopy validates the carbonyl and nitro functional groups. Supplementary crystallographic data are often provided in academic publications .

Q. What safety precautions are required when handling this compound in the laboratory?

While specific safety data for this compound are limited, general protocols for handling nitroaromatics and trifluoromethyl derivatives apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Compounds with nitro groups may pose explosion risks under high heat or friction. Refer to safety data sheets (SDS) for structurally similar nitrobenzothiazoles for guidance .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density functional theory (DFT) calculations can model the electron-withdrawing effects of the nitro and trifluoromethyl groups on the benzothiazole core. Key parameters include HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. These studies guide experimental design for applications in optoelectronics or catalysis. Software like Gaussian or ORCA is commonly used, with basis sets (e.g., B3LYP/6-311+G(d,p)) optimized for accuracy .

Q. What strategies resolve contradictions in reactivity data between this compound and analogous benzothiazoles?

Discrepancies in reactivity (e.g., unexpected regioselectivity) may arise from steric hindrance from the mesitylamino group or electronic effects of the nitro substituent. Systematic variation of substituents (e.g., replacing trifluoromethyl with methyl) and kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) can isolate contributing factors. Cross-referencing with X-ray data clarifies structural influences .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Molecular docking simulations using software like AutoDock Vina can predict binding affinities to targets such as kinases or oxidoreductases. Experimental validation involves fluorescence-based assays (e.g., competitive binding with ATP analogs) or surface plasmon resonance (SPR) to measure dissociation constants (Kd). The nitro group’s redox activity may require evaluation under anaerobic conditions to avoid artifactual oxidation .

Q. What catalytic systems enhance the compound’s utility in organic transformations?

Palladium-catalyzed reductive cyclization reactions (e.g., using formic acid derivatives as CO surrogates) may leverage the benzothiazole scaffold as a directing group. Optimize catalyst loading (e.g., Pd(OAc)2/Xantphos) and reaction temperature to minimize decomposition of the nitro group. Mechanistic studies via in situ IR or mass spectrometry (MS) are recommended .

Methodological Guidance for Experimental Design

Q. How to optimize reaction conditions for derivatizing the nitro group?

Use controlled hydrogenation (H2/Pd-C) or photoredox catalysis to reduce the nitro group to an amine while preserving the trifluoromethyl substituent. Monitor pH to avoid acid-induced decomposition of the benzothiazole ring. For selective functionalization, protect the carbonyl group with tert-butyldimethylsilyl (TBS) chloride prior to reduction .

Q. What analytical techniques quantify trace impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves impurities. Couple with high-resolution mass spectrometry (HRMS) to confirm molecular ions. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) detects ppm-level contaminants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate
Reactant of Route 2
2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

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